molecular formula C11H18N2O2 B14322284 1,6-Diisocyanato-4,6-dimethylheptane CAS No. 106340-92-5

1,6-Diisocyanato-4,6-dimethylheptane

Cat. No.: B14322284
CAS No.: 106340-92-5
M. Wt: 210.27 g/mol
InChI Key: NYXJFSYUHVINIA-UHFFFAOYSA-N
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Description

1,6-Diisocyanato-4,6-dimethylheptane is an organic compound with the molecular formula C10H16N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives due to its reactive isocyanate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diisocyanato-4,6-dimethylheptane can be synthesized through the phosgenation of the corresponding diamine. The process involves the reaction of 1,6-diamino-4,6-dimethylheptane with phosgene (COCl2) under controlled conditions. The reaction typically occurs in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 0°C and 50°C to ensure the safe handling of phosgene.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of the diamine and phosgene into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Diisocyanato-4,6-dimethylheptane undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamic acids, respectively.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Alcohols: React with isocyanates to form urethanes. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Amines: React with isocyanates to form ureas. This reaction is exothermic and usually occurs at room temperature.

    Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed through polymerization with polyols.

Scientific Research Applications

1,6-Diisocyanato-4,6-dimethylheptane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various polymers and materials.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

    Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 1,6-diisocyanato-4,6-dimethylheptane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the formation of urethane and urea linkages, which contribute to the mechanical and chemical properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylene diisocyanate (HDI): Another diisocyanate used in the production of polyurethanes. It has a similar structure but lacks the methyl groups present in 1,6-diisocyanato-4,6-dimethylheptane.

    Toluene diisocyanate (TDI): A widely used diisocyanate in the production of flexible polyurethane foams. It has a different aromatic structure compared to the aliphatic structure of this compound.

    Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams. It has a more complex aromatic structure compared to this compound.

Uniqueness

This compound is unique due to its branched aliphatic structure, which imparts different physical and chemical properties compared to linear diisocyanates like hexamethylene diisocyanate. The presence of methyl groups can influence the reactivity and the properties of the resulting polymers, making it suitable for specific applications where these properties are desired.

Properties

CAS No.

106340-92-5

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1,6-diisocyanato-4,6-dimethylheptane

InChI

InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)7-11(2,3)13-9-15/h10H,4-7H2,1-3H3

InChI Key

NYXJFSYUHVINIA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN=C=O)CC(C)(C)N=C=O

Origin of Product

United States

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